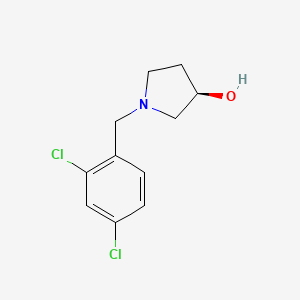

(R)-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol

Description

(R)-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a 2,4-dichlorobenzyl substituent at the nitrogen atom and a hydroxyl group at the 3-position of the pyrrolidine ring. This compound is part of a broader class of nitrogen-containing heterocycles investigated for applications in medicinal chemistry and organic synthesis. Notably, it is structurally related to antiviral agents, as seen in analogs like 5-[2-[(3R)-1-(2-phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) and its enantiomer (1b), which demonstrate the importance of stereochemistry in biological activity .

The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, as inferred from methods described for structurally similar derivatives . However, commercial availability varies: this compound is listed as discontinued by CymitQuimica , while Huateng offers a non-stereospecific analog (1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol) with 98% purity .

Properties

IUPAC Name |

(3R)-1-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c12-9-2-1-8(11(13)5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZKXAKTSOBSGM-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzyl chloride and pyrrolidine.

Nucleophilic Substitution: The 2,4-dichlorobenzyl chloride undergoes nucleophilic substitution with pyrrolidine to form the intermediate 1-(2,4-Dichloro-benzyl)-pyrrolidine.

Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the ®-enantiomer of 1-(2,4-Dichloro-benzyl)-pyrrolidine.

Oxidation: Finally, the ®-enantiomer is oxidized to introduce the hydroxyl group at the third position, yielding ®-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol.

Industrial Production Methods

Industrial production of ®-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrrolidine ring.

Substitution: The 2,4-dichlorobenzyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed for substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Results in dehydroxylated or modified pyrrolidine derivatives.

Substitution: Yields compounds with different functional groups replacing the 2,4-dichlorobenzyl group.

Scientific Research Applications

®-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Stereochemical Variants

- (S)-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol (CAS 5724-77-6): The (S)-enantiomer shares identical substituents but differs in configuration at the pyrrolidine 3-position. Enantiomeric pairs often exhibit divergent pharmacological profiles due to stereospecific target interactions. For example, in antiviral oxadiazole derivatives (e.g., 1a vs. 1b), enantiomers showed distinct activity trends . No direct activity data for this specific pair is available, but stereochemistry likely influences solubility, receptor binding, and metabolic stability .

Substituted Benzyl Analogs

Core Heterocycle Modifications

- Piperidine Derivatives :

Compounds like [1-(2,4-dichlorophenyl)-piperidin-4-ol] () replace the pyrrolidine ring with a six-membered piperidine. Piperidines generally exhibit greater conformational flexibility, which may enhance or reduce target affinity compared to rigid pyrrolidines . - Pyrimidine-Substituted Analogs: (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol (CAS 1264038-82-5) replaces the benzyl group with a chloropyrimidine.

Data Table: Key Structural and Commercial Attributes

Biological Activity

(R)-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol is a chiral compound recognized for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 246.13 g/mol. The compound features a pyrrolidine ring with a dichlorobenzyl group at the first position and a hydroxyl group at the third position. The presence of two chlorine atoms enhances its reactivity and biological activity, making it an interesting candidate for pharmacological studies.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Neurotransmitter Receptors : Preliminary studies suggest that the compound may interact with serotonin and dopamine receptors, which are critical in regulating mood and behavior. These interactions could potentially lead to neurotherapeutic effects.

- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biological pathways.

Neuropharmacological Effects

Research has indicated that this compound exhibits significant neuropharmacological properties. It may function as an inhibitor in pathways related to neurological disorders, suggesting potential applications in treating conditions such as depression or anxiety.

Antimicrobial Properties

In addition to neuropharmacological effects, the compound has been studied for its antimicrobial properties. It shows promise against various bacterial strains, indicating potential uses in developing antibacterial agents.

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol | Same structure but different chirality | Potentially different biological activity |

| 1-(3-Chlorobenzyl)-pyrrolidin-3-ol | Chlorine atom at a different position | May exhibit different receptor interactions |

| 1-(Phenyl)-pyrrolidin-3-ol | No halogen substitution | Simpler structure; less biological activity |

This table highlights how variations in structure can lead to differences in biological activity and pharmacological profiles.

Case Studies and Research Findings

Recent studies have focused on elucidating the specific biological activities of this compound:

- Neuropharmacological Study : A study explored its effects on serotonin receptor binding affinity, revealing promising results that warrant further investigation into its therapeutic potential for mood disorders.

- Antimicrobial Evaluation : Another research effort evaluated its antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory concentrations (IC) compared to established antibiotics, suggesting its potential as an alternative treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.